molecular formula C7H8FNO B1282870 (3-Amino-4-fluorophenyl)methanol CAS No. 227609-86-1

(3-Amino-4-fluorophenyl)methanol

Cat. No. B1282870
M. Wt: 141.14 g/mol
InChI Key: REROQYYZGYOCBU-UHFFFAOYSA-N
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Description

“(3-Amino-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It is a derivative of phenylmethanol, which is characterized by the presence of an amino group (-NH2) and a fluorine atom on the phenyl ring .


Molecular Structure Analysis

The molecular structure of “(3-Amino-4-fluorophenyl)methanol” consists of a phenyl ring substituted with an amino group and a fluorine atom . The presence of these functional groups can significantly influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

“(3-Amino-4-fluorophenyl)methanol” has a molecular weight of 141.15 g/mol . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is available in either liquid or solid form .

Scientific Research Applications

Synthesis and Catalysis

  • Palladium-Catalyzed C-H Halogenation : (3-Amino-4-fluorophenyl)methanol has been synthesized via palladium-catalyzed C-H halogenation, offering advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).
  • Catalyst for Huisgen 1,3-Dipolar Cycloadditions : The compound was used in a highly active catalyst system for Huisgen 1,3-dipolar cycloadditions, proving effective in water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Spectroscopy and Photophysical Studies

  • Fluorescent Logic Gates : 4-Amino-N-aryl-1,8-naphthalimide fluorophore-based compounds, including derivatives of (3-Amino-4-fluorophenyl)methanol, were used as fluorescent logic gates, demonstrating their potential in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
  • Dual Fluorescence in Ionic and Nonionic States : The compound showed dual fluorescence in ionic and nonionic states, suggesting its use in rapid analysis of conformational changes in molecules (Matwijczuk et al., 2015).

Theoretical Studies

  • Density Functional Theory (DFT) Studies : Theoretical studies using DFT were conducted on related compounds, including (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, to understand the molecular active sites (Trivedi, 2017).

Material Science and Chemistry

  • Proton Exchange Membranes in Fuel Cells : Sulfonated side-chain grafting units derived from 4-fluorobenzophenone, a similar compound, were used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).

Biochemistry and Medicinal Chemistry

  • Antitumor Activity : Synthesized derivatives, like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant antitumor activity against various cancer cell lines (Tang & Fu, 2018).

Safety And Hazards

“(3-Amino-4-fluorophenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(3-amino-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REROQYYZGYOCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543913
Record name (3-Amino-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-fluorophenyl)methanol

CAS RN

227609-86-1
Record name 3-Amino-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227609-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluoro-3-nitrobenzyl alcohol (3.17 g, 18.5 mmol) was suspended in EtOH, and a slurry of palladium on carbon (10 wt %, 317 mg) in EtOH was added. The flask was sealed with a septum, evacuated, and a H2 filled balloon was introduced via syringe and the reaction was stirred at RT overnight. The reaction mixture was then filtered through a pad of Celite, washed with EtOH and the filtrates concentrated in vacuo to afford a oil which upon scratching crystallised to give the title compound (2.56 g, 98%). 1H NMR (300 MHz, CDCl3): 4.57 (2H, s), 6.63-6.71 (1H, m), 6.77-6.84 (1H, m), 6.90-7.00 (1H, dd, J=8.2, 11.0 Hz). No OH or NH signals observed.
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3.17 g
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98%

Synthesis routes and methods II

Procedure details

3-Amino-4-fluorobenzoic acid (15 g, 97 mmol) in tetrahydrofuran at 0° C. was treated with 1.0M borane-tetrahydrofuran complex (50 mL), stirred overnight at room temperature, treated with an additional 130 mL of 1.0M borane-tetrahydrofuran complex, stirred 10 hours, quenched by the addition of methanol, stirred 3 hours at room temperature, concentrated and partitioned between aqueous sodium bicarbonate/methylene chloride. The methylene chloride layer was separated, dried (sodium sulfate), filtered, and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate/hexane 1:1) to provide 7.0 g of the title compound.
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Synthesis routes and methods III

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